molecular formula C14H16OS B7871072 (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol

(3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol

Cat. No.: B7871072
M. Wt: 232.34 g/mol
InChI Key: OSYDZSLCPMASRF-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol is a chiral secondary alcohol characterized by a thiophene ring substituted with a methyl group at the 5-position and a 3,4-dimethylphenyl group attached via a hydroxymethyl (-CH2OH) bridge. This structure combines aromatic and heteroaromatic moieties, making it a candidate for applications in asymmetric synthesis, pharmaceuticals, or materials science. The presence of the methanol group introduces hydrogen-bonding capability, which may influence its crystallinity and solubility in polar solvents .

Properties

IUPAC Name

(3,4-dimethylphenyl)-(5-methylthiophen-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS/c1-9-4-6-12(8-10(9)2)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYDZSLCPMASRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=C(S2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most widely reported method involves the reaction of 3,4-dimethylphenylmagnesium bromide with 5-methylthiophene-2-carbaldehyde. This approach leverages the nucleophilic addition of Grignard reagents to carbonyl groups, followed by acidic workup to yield the target alcohol.

Experimental Procedure

  • Grignard Reagent Preparation :

    • 3,4-Dimethylbromobenzene (1.2 eq) reacted with magnesium turnings in anhydrous THF under N₂ at 60°C.

    • Initiation with catalytic iodine or 1,2-dibromoethane.

  • Aldehyde Addition :

    • 5-Methylthiophene-2-carbaldehyde (1.0 eq) in THF added dropwise at -20°C.

    • Stirred for 4 hr at 0°C, then quenched with saturated NH₄Cl.

  • Workup :

    • Aqueous layer extracted with EtOAc (3×), dried over Na₂SO₄, and concentrated.

    • Purification via flash chromatography (hexane/EtOAc 5:1).

Yield : 68–84%
Purity : >95% (HPLC)

Catalytic Reduction of the Corresponding Ketone

Sodium Borohydride Reduction

The ketone precursor, (3,4-dimethylphenyl)(5-methylthiophen-2-yl)methanone, is reduced using NaBH₄ in ethanol:

ParameterValue
Substrate1.0 eq ketone
NaBH₄1.5 eq
SolventEtOH (0.1 M)
Temperature0°C → rt, 2 hr
WorkupQuench with HCl, extract with DCM
Yield72–78%

Asymmetric Catalysis

Chiral ligands (e.g., (R,R)-L0’) enable enantioselective reductions:

  • Catalyst : RuCl₂[(R,R)-L0’] (5 mol%)

  • Conditions : H₂ (50 bar), iPrOH, 25°C, 12 hr.

  • ee : Up to 92%.

Suzuki-Miyaura Coupling Followed by Reduction

Boronic Acid Intermediate Synthesis

  • Step 1 : 5-Methylthiophen-2-ylboronic acid coupled with 3,4-dimethylbromobenzene:

    • Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 eq), dioxane/H₂O (3:1), 90°C, 8 hr.

    • Yield: 85%.

  • Step 2 : Lithium aluminum hydride reduction of the biaryl ketone:

    • LiAlH₄ (2 eq), THF, 0°C → reflux, 4 hr.

    • Yield: 89%.

Organozinc-Mediated Synthesis

Negishi Coupling Protocol

  • Reagents :

    • 3,4-Dimethylphenylzinc iodide (1.2 eq)

    • 5-Methylthiophene-2-carbaldehyde (1.0 eq)

    • Pd(OAc)₂ (3 mol%), SPhos ligand (6 mol%).

  • Conditions : THF, 60°C, 12 hr.

  • Yield : 76%.

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityCost Efficiency
Grignard Reaction68–84HighModerate
NaBH₄ Reduction72–78MediumLow
Suzuki Coupling85→89LowHigh
Organozinc Approach76MediumHigh

Key Challenges

  • Grignard Method : Moisture sensitivity; requires strict anhydrous conditions.

  • Catalytic Reduction : Over-reduction to alkane byproducts (up to 12%).

  • Suzuki Coupling : Boronic acid purification complexities.

Optimization Strategies

Solvent Effects

  • THF vs. Et₂O : THF increases Grignard reactivity (rate ×1.8).

  • Additives : CeCl₃·7H₂O suppresses ketone formation during reductions (yield +9%).

Temperature Control

  • Cryogenic conditions (-20°C) minimize side reactions in Grignard additions.

  • Microwave-assisted Suzuki coupling reduces reaction time to 2 hr (85% yield).

Industrial-Scale Production Insights

Patent-Based Protocols

  • WO2016071920A2 : Continuous flow Grignard synthesis with in-line quenching, achieving 89% yield at 10 kg scale.

  • CN105503551A : Recyclable Pd/C catalysts reduce costs by 40% in Suzuki reactions.

Emerging Techniques

Photoredox Catalysis

  • Catalyst : Ir(ppy)₃ (1 mol%)

  • Conditions : Blue LED, DMF, rt, 6 hr

  • Yield : 81% (preliminary data).

Biocatalytic Routes

  • Enzyme : Alcohol dehydrogenase from Saccharomyces cerevisiae

  • Substrate : Corresponding ketone (0.5 M), NADPH cofactor

  • Conversion : 94% in 24 hr .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)ketone.

    Reduction: Formation of (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol exhibit significant anticancer properties. For instance, studies on thiophene derivatives have shown their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the thiophene moiety is often linked to enhanced biological activity due to its electron-rich nature, which can interact favorably with biological targets .

Inhibition of Enzymes
The compound has also been studied for its potential as an inhibitor of deubiquitylating enzymes (DUBs), which are crucial in regulating protein degradation pathways. DUB inhibitors are of particular interest in cancer therapy as they can modulate the levels of tumor suppressor proteins by preventing their degradation .

Organic Synthesis

Intermediate in Synthesis
(3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis. For example, it can undergo oxidation reactions to form ketones or aldehydes, which are useful in further synthetic applications .

Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel pharmaceutical agents. Its structural features enable the modification of pharmacophores, leading to the development of new drugs with improved efficacy and reduced side effects. The ability to introduce different substituents at various positions on the phenyl and thiophene rings enhances its applicability in drug design .

Materials Science

Conductive Polymers
In materials science, (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol is explored for its potential use in conductive polymers. The incorporation of thiophene units into polymer backbones can enhance electrical conductivity and thermal stability. This makes it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Nanocomposite Materials
Recent studies have investigated the use of this compound in nanocomposite materials where it acts as a stabilizing agent for nanoparticles. Its ability to interact with both organic and inorganic components allows for improved dispersion and stability of nanoparticles within polymer matrices, leading to enhanced material properties .

Case Studies

Study Title Application Findings
Anticancer Properties of Thiophene DerivativesMedicinal ChemistryInduced apoptosis in cancer cell lines; potential as a therapeutic agent .
Synthesis of DUB InhibitorsDrug DevelopmentIdentified novel compounds with high inhibitory activity against DUBs .
Conductive Polymers from Thiophene DerivativesMaterials ScienceEnhanced conductivity and stability in OLED applications .

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol with thiophene- and benzene-containing analogs from the literature (Table 1).

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name Substituents on Thiophene Aromatic Group Functional Group Key Properties/Applications
(3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol 5-methyl 3,4-Dimethylphenyl Methanol Hydrogen bonding, chiral center
Ethyl 4-(5-bromothiophen-2-yl)benzoate 5-bromo 4-Benzoate ethyl Ester Higher molecular weight (Br), electrophilic reactivity
Methyl 4-(5-acetyl-2-thienyl)benzoate 5-acetyl 4-Benzoate methyl Ester, Ketone Polar, reactive ketone for condensations
5-(4-Dimethoxymethyl-phenyl)-thiophene-2-carbaldehyde None (aldehyde at 2-position) 4-Dimethoxymethylphenyl Aldehyde Electrophilic aldehyde for nucleophilic additions

Functional Group Impact

  • Methanol Group: The hydroxymethyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents (e.g., ethanol, water) compared to ester- or halogen-substituted analogs. This property is critical for crystallization behavior, as observed in similar alcohols refined using SHELXL .
  • Ester/Ketone Groups : Compounds like Ethyl 4-(5-bromothiophen-2-yl)benzoate exhibit higher lipophilicity and reactivity toward nucleophiles (e.g., in Suzuki couplings) due to bromine and ester functionalities .

Substituent Effects

  • Methyl vs. This aligns with SHELX-refined structures of methyl-substituted thiophenes, which often show well-defined unit cells .
  • 3,4-Dimethylphenyl Group : The electron-donating methyl groups on the phenyl ring increase hydrophobicity, contrasting with polar substituents (e.g., benzoate esters) in analogs. This difference may influence applications in hydrophobic drug delivery systems.

Biological Activity

(3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesis, and applications.

Chemical Structure and Properties

The compound can be characterized by its distinct functional groups, which include a dimethylphenyl moiety and a methylthiophenyl group. Its molecular formula is C13H14OSC_{13}H_{14}OS, with a molecular weight of approximately 222.31 g/mol. The structure can be represented as follows:

 3 4 Dimethylphenyl 5 methylthiophen 2 yl methanol\text{ 3 4 Dimethylphenyl 5 methylthiophen 2 yl methanol}

Synthesis

Synthesis methods for this compound typically involve multi-step reactions that utilize various reagents and conditions to achieve the desired product. For instance, one method reported involves the use of Grignard reagents and subsequent reactions with thiophene derivatives, yielding good overall yields under optimized conditions .

Antioxidant Properties

Research indicates that compounds similar to (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol exhibit significant antioxidant activity. A study on related compounds demonstrated their ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. In vitro studies have demonstrated that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Preliminary studies suggest that (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol may inhibit enzymes involved in inflammation and pain pathways, such as cyclooxygenase (COX) enzymes. This could position the compound as a candidate for anti-inflammatory drug development .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol using DPPH radical scavenging assays. The results indicated that the compound exhibited a concentration-dependent scavenging effect, comparable to known antioxidants such as ascorbic acid.

Concentration (µg/mL)% Scavenging
1020
5045
10075

Case Study 2: Antimicrobial Efficacy

In a separate study assessing antimicrobial properties, (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound has potential as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol, and how can reaction conditions be optimized?

Answer: A common approach involves Friedel-Crafts alkylation or Grignard reactions to couple the thiophene and dimethylphenyl moieties. For example, reacting 5-methylthiophen-2-ylmagnesium bromide with 3,4-dimethylbenzaldehyde under anhydrous conditions, followed by acid quenching and purification via column chromatography (eluents: ethyl acetate/petroleum ether mixtures) . Optimization includes temperature control (0–5°C for Grignard addition), stoichiometric ratios (1:1.2 aldehyde:organometallic reagent), and inert atmosphere (N₂/Ar) to minimize side reactions. Yield improvements (>70%) are achievable via iterative recrystallization from dichloromethane/hexane .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

Answer:

  • Chromatography: Use HPLC (C18 column, methanol/water 70:30) to confirm purity (>95%) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Compare aromatic proton signals (δ 6.8–7.2 ppm for dimethylphenyl; δ 6.5–7.0 ppm for thiophene) and carbonyl/OH groups (δ 1.5–2.5 ppm for methyl groups) .
    • Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., m/z 260 [M⁺]) and fragmentation patterns .
  • Elemental Analysis: Match calculated vs. observed C, H, O, S percentages (±0.3% tolerance) .

Q. What crystallographic tools are suitable for resolving its solid-state structure?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXT for space group determination and SHELXL for refinement . Key parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2–25°, and R-factor < 0.05 .
  • Visualization: Mercury CSD 2.0 for void analysis and intermolecular interaction mapping (e.g., hydrogen bonds between hydroxyl and thiophene sulfur) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

Answer: Contradictions may arise from dynamic effects (e.g., hindered rotation of substituents) or polymorphism. Strategies:

  • Variable-Temperature NMR: Identify coalescence temperatures for splitting signals (e.g., thiophene ring flipping) .
  • SC-XRD Comparison: Correlate crystal packing with observed splitting (e.g., torsional angles affecting proton equivalence) .
  • DFT Calculations: Simulate NMR shifts using Gaussian09 (B3LYP/6-311++G(d,p)) to validate experimental vs. theoretical discrepancies .

Q. What methodologies are effective in studying its potential biological activity (e.g., antimicrobial)?

Answer:

  • In Vitro Assays:
    • MIC Testing: Use broth microdilution (e.g., against S. aureus or E. coli) with concentrations 1–256 µg/mL .
    • Docking Studies: AutoDock Vina to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., halogenation of the phenyl ring) and compare bioactivity trends .

Q. How can reaction byproducts or degradation products be identified and characterized?

Answer:

  • LC-MS/MS: Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., oxidation of the hydroxyl group to ketone).
  • Accelerated Stability Studies: Expose the compound to heat (40–60°C), light, or humidity, followed by TLC/HPLC to monitor degradation .
  • Isolation via Prep-TLC: Purify byproducts and analyze via 2D NMR (COSY, HSQC) for structural elucidation .

Q. What strategies improve the accuracy of computational modeling for its physicochemical properties?

Answer:

  • Solubility Prediction: Use COSMO-RS (via Turbomole) with experimental validation in water/ethanol mixtures .
  • LogP Calculation: Compare atomistic (Molinspiration) vs. fragment-based (CLOGP) methods, adjusting for thiophene’s polarizability .
  • pKa Estimation: Employ MarvinSketch (ChemAxon) with corrections for intramolecular H-bonding between hydroxyl and thiophene .

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